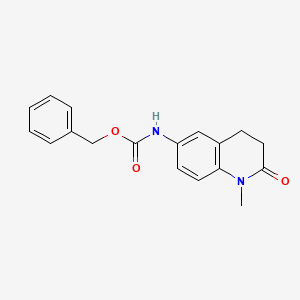![molecular formula C18H23N3O3S B12265870 4,5-Dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265870.png)
4,5-Dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol es un compuesto orgánico complejo que pertenece a la clase de benzotiazoles. Los benzotiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura. Este compuesto particular se caracteriza por la presencia de dos grupos morfolina y un núcleo de benzotiazol, lo que lo convierte en una molécula única y potencialmente valiosa en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol generalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Un método común implica la reacción de 2-aminotiofenol con 4,5-dimetil-1,2-diaminobenceno en condiciones ácidas para formar el núcleo de benzotiazol. Este intermedio se hace reaccionar luego con cloruro de morfolina-4-carbonilo en presencia de una base, como trietilamina, para introducir los grupos morfolina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos morfolina pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Varios nucleófilos, como aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga por su potencial como inhibidor enzimático o como una sonda para estudiar vías biológicas.
Medicina: Se explora por sus potenciales propiedades terapéuticas, como actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y modulando varios procesos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Benzotiazol: El compuesto padre, que carece de los grupos morfolina.
2-Aminobenzotiazol: Un derivado más simple con un grupo amino.
4-Morfolinobenzotiazol: Un compuesto relacionado con un solo grupo morfolina.
Unicidad
2-(2-(Morfolina-4-carbonil)morfolina-4-il)-4,5-dimetil-1,3-benzotiazol es único debido a la presencia de dos grupos morfolina y el patrón de sustitución específico en el núcleo de benzotiazol. Esta singularidad estructural imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H23N3O3S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23N3O3S/c1-12-3-4-15-16(13(12)2)19-18(25-15)21-7-10-24-14(11-21)17(22)20-5-8-23-9-6-20/h3-4,14H,5-11H2,1-2H3 |
Clave InChI |
SBOJUYWIIZFSSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265794.png)
![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265795.png)
![3-Fluoro-4-[(3-{[(6-methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12265802.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12265804.png)
![1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12265810.png)
![2-tert-butyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265813.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265815.png)

![2-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12265819.png)
![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12265821.png)
![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)
![2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12265832.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265850.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)
